2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate
CAS No.:
Cat. No.: VC17234820
Molecular Formula: C21H12Br3N3O5
Molecular Weight: 626.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H12Br3N3O5 |
|---|---|
| Molecular Weight | 626.0 g/mol |
| IUPAC Name | [2,4-dibromo-6-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C21H12Br3N3O5/c22-14-9-13(11-25-26-20(28)12-5-7-15(8-6-12)27(30)31)19(18(24)10-14)32-21(29)16-3-1-2-4-17(16)23/h1-11H,(H,26,28)/b25-11+ |
| Standard InChI Key | RBUNTSOSNVYDFV-OPEKNORGSA-N |
| Isomeric SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Introduction
2,4-Dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate is a synthetic organic compound notable for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including bromine atoms, a hydrazone moiety, and a benzoate ester, which contribute to its chemical reactivity and biological activity.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H12Br3N3O5 |
| Molecular Weight | 626.0 g/mol |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 5 |
| Rotatable Bond Count | 11 |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate hydrazone derivatives with brominated phenolic compounds. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to confirm the structure and purity of the synthesized compound.
Computational Studies
Computational chemistry techniques, particularly Density Functional Theory (DFT), are often used to predict the electronic properties and stability of such compounds. Studies have shown that DFT can effectively model the molecular geometry and predict spectroscopic properties.
Table 2: Computational Findings
| Methodology | Findings |
|---|---|
| DFT | Accurate geometry prediction |
| NBO Analysis | Insight into electronic structure |
| Thermodynamic Properties | Gibbs free energy changes calculated |
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